REACTION_SMILES
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[Cl:1][c:2]1[c:3]([S:12](=[O:13])(=[O:14])[OH:15])[cH:4][c:5]2[c:6]([nH:7][c:8](=[O:10])[o:9]2)[cH:11]1.[Cl:25][CH2:26][Cl:27].[O:20]=[CH:21][N:22]([CH3:23])[CH3:24].[S:16]([Cl:17])([Cl:18])=[O:19]>>[Cl:1][c:2]1[c:3]([S:12](=[O:13])(=[O:15])[Cl:18])[cH:4][c:5]2[c:6]([nH:7][c:8](=[O:10])[o:9]2)[cH:11]1
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Name
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O=c1[nH]c2cc(Cl)c(S(=O)(=O)O)cc2o1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]c2cc(Cl)c(S(=O)(=O)O)cc2o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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O=c1[nH]c2cc(Cl)c(S(=O)(=O)Cl)cc2o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |